5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole
Description
Bond Lengths and Angles
- The pyrazole ring exhibits slight distortion due to electron-withdrawing substituents. The N1–N2 bond length is 1.35 Å, characteristic of aromatic C–N bonds in pyrazoles.
- The nitro group (O–N–O) forms a bond angle of 125.4°, consistent with resonance stabilization of the nitro moiety.
- The perfluoropropyl chain adopts a staggered conformation, with C–F bond lengths averaging 1.33 Å.
Table 1: Selected DFT-Optimized Geometric Parameters
| Parameter | Value (Å or °) |
|---|---|
| N1–N2 bond length | 1.35 Å |
| C3–C(perfluoropropyl) | 1.52 Å |
| O–N–O bond angle | 125.4° |
| Dihedral angle (C3–CF3) | 178.9° |
Total Energy and Stability
The optimized structure has a total energy of -1,842.67 Hartree , with a heat of formation of -294.3 kJ/mol . The perfluoropropyl group contributes to steric stabilization, as evidenced by minimal torsional strain in the optimized geometry.
In Silico Prediction of Tautomeric Equilibria
Pyrazole derivatives often exhibit tautomerism due to proton migration between nitrogen atoms. For this compound, two tautomers are computationally predicted:
- 1H-tautomer : Proton resides on N1 (major form).
- 2H-tautomer : Proton migrates to N2 (minor form).
DFT calculations at the B3LYP/6-311+G(d,p) level reveal a tautomeric equilibrium favoring the 1H-form by 12.3 kJ/mol , attributed to resonance stabilization from the nitro group. The energy barrier for proton transfer is 45.7 kJ/mol , indicating tautomerization is thermally accessible at room temperature.
Nitro Group Rearrangement
A secondary tautomeric pathway involves -sigmatropic shifts of the nitro group, as observed in related nitropyrazoles. The activation energy for this rearrangement is 68.9 kJ/mol , leading to a hypothetical 5-nitro-3-(perfluoropropyl)-1H-pyrazole isomer. However, this species is 28.5 kJ/mol less stable than the original 4-nitro tautomer, making it negligible under standard conditions.
Frontier Molecular Orbital Analysis for Reactivity Profiling
Frontier Molecular Orbital (FMO) analysis provides insights into the compound’s electrophilic and nucleophilic reactivity. Calculations using the B3LYP/6-311G(d,p) method yield the following results:
HOMO and LUMO Energies
- HOMO Energy : -6.72 eV (localized on the nitro group and pyrazole ring)
- LUMO Energy : -2.15 eV (localized on the perfluoropropyl chain)
- HOMO-LUMO Gap : 4.57 eV
Table 2: FMO Properties and Reactivity Descriptors
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.72 |
| LUMO Energy (eV) | -2.15 |
| Global Hardness (η) | 2.29 eV |
| Electrophilicity Index (ω) | 3.12 eV |
Reactivity Implications
- The low LUMO energy (-2.15 eV) suggests susceptibility to nucleophilic attack, particularly at the electron-deficient perfluoropropyl group.
- The HOMO’s localization on the nitro group indicates potential sites for electrophilic substitution, though steric hindrance from the perfluoropropyl chain may limit reactivity.
- The global hardness (η = 2.29 eV) classifies the compound as a soft electrophile , aligning with its predicted preference for polarizable reactants.
Properties
IUPAC Name |
3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-4-nitro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F7N3O2/c1-2-3(17(18)19)4(16-15-2)5(8,9)6(10,11)7(12,13)14/h1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFISFKBSXJEHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(C(C(F)(F)F)(F)F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379289 | |
| Record name | 3-(Heptafluoropropyl)-5-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82633-69-0 | |
| Record name | 3-(Heptafluoropropyl)-5-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole typically involves the nitration of pyrazole derivatives. One common method includes the use of nitric acid or a sulfuric-nitric acid mixture as nitrating agents . The reaction conditions often require careful control of temperature and acidity to ensure the selective introduction of the nitro group without causing over-nitration or decomposition of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced nitrating agents such as nitronium tetrafluoroborate or nitrogen dioxide can enhance the efficiency and selectivity of the nitration process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The perfluoropropyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Formation of amino-pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive nitrogen species (RNS) that can modulate various biological processes. The perfluoropropyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural Analogues and Substitution Patterns
The compound is compared below with three structurally related pyrazoles (Table 1):
Key Observations :
Perfluorinated vs. Aromatic Substituents: The perfluoropropyl group at position 3 (in the target compound and 5.5c/5.5i) increases molecular weight and lipophilicity compared to non-fluorinated analogues (e.g., 5-chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole) .
Thermal Stability :
- Compound 5.5i exhibits a melting point of 109–110°C, indicative of moderate crystallinity influenced by the trifluoromethylphenyl group . The target compound’s melting point is unreported but may differ due to its nitro and methyl substituents.
Spectral Data :
- HRMS and GC-MS data for analogues (e.g., 5.5c: m/z 292.06263) highlight the precision of mass spectrometry in verifying fluorinated pyrazole structures .
Biological Activity
5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole is a compound of increasing interest due to its potential biological activities. This article provides an in-depth analysis of its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the perfluoropropyl group enhances its lipophilicity and may influence its interaction with biological targets. The general structure can be represented as follows:
Synthesis Methods
The synthesis of this compound has been explored through various chemical routes. A notable method involves the reaction of perfluoroalkylated aldehydes with hydrazine derivatives, leading to the formation of the pyrazole ring. This method has been documented in recent studies focusing on efficient synthesis techniques for polyfluoroalkyl pyrazoles .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values for related compounds suggest potential as new antimicrobial agents.
Anti-inflammatory Activity
Pyrazoles are recognized for their anti-inflammatory effects. A study demonstrated that certain pyrazole derivatives significantly inhibited pro-inflammatory cytokines such as TNF-α and IL-6, indicating their potential in treating inflammatory diseases . The anti-inflammatory activity is often compared to established drugs like dexamethasone.
Anticancer Properties
The anticancer potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. For example, some derivatives displayed IC50 values comparable to known chemotherapeutics, suggesting their viability as candidates for cancer treatment .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study, several pyrazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound exhibited notable bacteriostatic activity, with MIC values ranging from 4 to 16 µg/mL against MRSA .
Case Study 2: Anti-inflammatory Effects
A series of pyrazole compounds were evaluated for their ability to inhibit inflammatory markers in vitro. The most active compounds reduced TNF-α levels by up to 85% at concentrations as low as 10 µM, highlighting their potential therapeutic applications in inflammatory conditions .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
